molecular formula C15H17N5O4 B2525235 Ethyl 4-oxo-4-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)butanoate CAS No. 1325701-48-1

Ethyl 4-oxo-4-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)butanoate

Cat. No. B2525235
CAS RN: 1325701-48-1
M. Wt: 331.332
InChI Key: QNSQVMMWRVJQIZ-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-4-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)butanoate is a useful research compound. Its molecular formula is C15H17N5O4 and its molecular weight is 331.332. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

The compound and its derivatives are often synthesized through reactions involving oxadiazole and pyrimidine moieties. For instance, the synthesis of 1,3,4-oxadiazoles and related heterocycles involves condensing cyanoacetohydrazide with diethyl monoimidic malonate, highlighting the compound's role in producing diverse heterocyclic systems with potential applications in materials science and medicinal chemistry (Elnagdi et al., 1988).

Enzymatic Activity Enhancement

Derivatives of the compound have been shown to increase the reactivity of certain enzymes, such as cellobiase, indicating potential applications in biocatalysis and enzyme technology (Abd & Awas, 2008).

Novel Scaffolds for Drug Design

The compound's framework serves as a basis for developing novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butamides, demonstrating potent urease inhibition. This suggests its utility in drug discovery programs targeting enzyme inhibitors (Nazir et al., 2018).

Advanced Organic Synthesis Techniques

The compound is involved in complex organic synthesis techniques such as tandem retro-Michael addition-Claisen rearrangement-intramolecular cyclization, producing pyrimidinones. This showcases the compound's role in facilitating the synthesis of functionally dense molecules for further chemical exploration (Naidu, 2008).

Antimicrobial Activity

Some derivatives of the compound have been evaluated for antimicrobial activity, revealing significant effects against various bacteria and fungi. This indicates the compound's potential as a lead structure for developing new antimicrobial agents (Sarvaiya et al., 2019).

properties

IUPAC Name

ethyl 4-oxo-4-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O4/c1-2-23-12(22)5-4-11(21)20-8-10(9-20)15-18-14(19-24-15)13-16-6-3-7-17-13/h3,6-7,10H,2,4-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNSQVMMWRVJQIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)N1CC(C1)C2=NC(=NO2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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